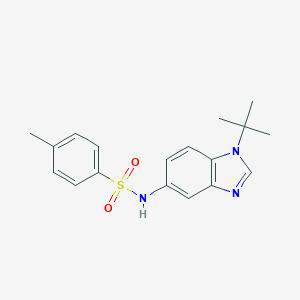![molecular formula C22H13BrN2O2S B221712 6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE](/img/structure/B221712.png)
6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE is a complex organic compound that features a bromine atom, a naphthylamino group, a thiazole ring, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.
Bromination: The chromenone core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Thiazole Ring Formation: The thiazole ring is formed by reacting the brominated chromenone with thiourea and an appropriate aldehyde under acidic conditions.
Naphthylamino Group Introduction: Finally, the naphthylamino group is introduced through a nucleophilic substitution reaction with 1-naphthylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while substitution could produce a variety of functionalized chromenone derivatives.
Scientific Research Applications
6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in the areas of anti-cancer and anti-inflammatory research.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-naphthyl β-D-glucopyranoside: This compound is similar in that it contains a bromine atom and a naphthyl group.
6-(3-bromo-2-naphthyl)-1,3,5-triazine-2,4-diamine: Another compound with a bromine atom and a naphthyl group, but with a different core structure.
Uniqueness
6-BROMO-3-{2-[(NAPHTHALEN-1-YL)AMINO]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE is unique due to its combination of a chromenone core, a thiazole ring, and a naphthylamino group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C22H13BrN2O2S |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
6-bromo-3-[2-(naphthalen-1-ylamino)-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C22H13BrN2O2S/c23-15-8-9-20-14(10-15)11-17(21(26)27-20)19-12-28-22(25-19)24-18-7-3-5-13-4-1-2-6-16(13)18/h1-12H,(H,24,25) |
InChI Key |
LRCFNOLYQLKWHU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=CS3)C4=CC5=C(C=CC(=C5)Br)OC4=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=CS3)C4=CC5=C(C=CC(=C5)Br)OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)

![2-AMINO-6-PHENETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE](/img/structure/B221641.png)

![3-METHYL-N-[3-(3-METHYLBENZAMIDO)PHENYL]BENZAMIDE](/img/structure/B221653.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)

![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)
![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)


![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)

![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)
